![molecular formula C14H10N2O4 B2888263 N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide CAS No. 683232-04-4](/img/structure/B2888263.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the synthesized compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be analyzed using techniques such as NMR and IR spectroscopy . Crystallographic data can also provide insights into the molecular structure .Chemical Reactions Analysis
Indole derivatives, including “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” can be determined using various analytical techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure . Crystallographic data can provide insights into the molecular structure .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as “N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide”, have been reported to exhibit significant antiviral activity . These compounds have been synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus with promising IC50 values . The structural flexibility of indole allows for high-affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.
Anti-HIV Properties
The compound has also been explored for its potential anti-HIV properties . Novel indolyl derivatives have been subjected to molecular docking studies to assess their efficacy against HIV-1 . The ability to inhibit HIV replication in acutely infected cells is a critical aspect of these compounds, making them valuable candidates for further anti-HIV drug development.
Anticancer Applications
Indole derivatives are known for their anticancer properties . They can interact with various cellular pathways and have been found to possess activity against different cancer cell lines. The indole nucleus is a common feature in many synthetic drug molecules, which has led to the exploration of indole-based compounds for cancer treatment .
Antioxidant Effects
These compounds have demonstrated antioxidant effects , which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, indole derivatives with antioxidant properties could contribute to the prevention and treatment of these conditions .
Antimicrobial and Antitubercular Activity
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide” has shown potential as an antimicrobial and antitubercular agent . The indole scaffold is effective against a broad spectrum of microbial pathogens, including bacteria and fungi. Moreover, its activity against Mycobacterium tuberculosis makes it a promising candidate for antitubercular drug development .
Antidiabetic Potential
The compound has been investigated for its antidiabetic potential . Indole derivatives can modulate various metabolic pathways and have shown promising results in lowering blood glucose levels. This opens up possibilities for new therapeutic approaches in the management of diabetes .
Future Directions
Mechanism of Action
Target of Action
The compound N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide, also known as N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)furan-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of n-isoindoline-1,3-dione derivatives, which this compound is a part of, has been underscored .
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-16-13(18)8-4-2-5-9(11(8)14(16)19)15-12(17)10-6-3-7-20-10/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMVDITCZEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.